molecular formula C8H14N2O2 B2984549 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77225-15-1

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B2984549
CAS No.: 77225-15-1
M. Wt: 170.212
InChI Key: JDMUQPZSWZFNMW-UHFFFAOYSA-N
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Description

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C8H14N2O2. It is a spirocyclic compound featuring a fused ring system that includes an oxirane (epoxide) ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of 1,4-diaminobutane with an appropriate epoxide derivative in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into biological processes.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

  • 2-Methyl-2,8-diazaspiro[4.5]decan-3-one

  • 3-(3,3-Dimethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • 3-(p-Tolyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Uniqueness: 3-Methyl-1-oxa-3,8-diazaspiro[45]decan-2-one is unique due to its specific structural features, such as the presence of both an oxirane ring and a piperazine ring

Properties

IUPAC Name

3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-10-6-8(12-7(10)11)2-4-9-5-3-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMUQPZSWZFNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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